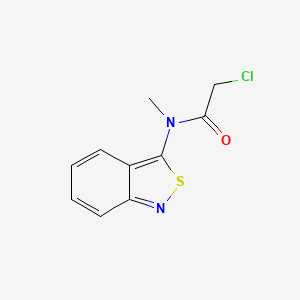
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide is a chemical compound with a complex structure that includes a benzisothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with a benzisothiazole derivative. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process might also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring is known to interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,1-Benzisothiazol-3-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a chloroacetamide group.
N-(2,1-Benzisothiazol-3-yl)acetamide: This compound is similar but lacks the chlorine atom and the methyl group.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide is unique due to the presence of the chlorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
CAS No. |
68267-98-1 |
|---|---|
Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)-2-chloro-N-methylacetamide |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(9(14)6-11)10-7-4-2-3-5-8(7)12-15-10/h2-5H,6H2,1H3 |
InChI Key |
BJPUUXVCFHPXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C2C=CC=CC2=NS1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















